Cas no 36469-60-0 (Phenol,4,4'-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxy-)

Phenol,4,4'-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxy- structure
36469-60-0 structure
Product Name:Phenol,4,4'-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxy-
Numero CAS:36469-60-0
MF:C20H26O4
MW:330.418046474457
CID:308634
PubChem ID:161924
Update Time:2025-04-19

Phenol,4,4'-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • meso-dihydroguaiaretic acid
    • 4-[(2R,3S)-4-(4-Hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol
    • phenol, 4-[(2R,3S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxy-
    • ( inverted exclamation markA)-Dihydroguaiaretic Acid
    • NSC-705084
    • AKOS032948494
    • HMS3342F18
    • 4-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol
    • DTXSID30957790
    • SCHEMBL9087980
    • 36469-60-0
    • Phenol, 4,4'-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxy-
    • 4-[4-(4-hydroxy-3-methoxy-phenyl)-2,3-dimethyl-butyl]-2-methoxy-phenol
    • NS00067897
    • ACon1_001505
    • CHEMBL1976696
    • BRD-A19129781-001-01-6
    • 2,3-Dimethyl-1-(3'-methoxy-4'-hydroxyphenyl)-4-(3''-methoxy-4''hydroxyphenyl)butane
    • NCGC00180436-01
    • 4-butanediylDihydroguaiaretic acid
    • NCI60_037533
    • CCRIS 7923
    • Dihydroguaiaretic acid
    • ADFOLUXMYYCTRR-UHFFFAOYSA-N
    • FT-0696052
    • BDBM50030892
    • Phenol,4'-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxy-
    • NSC705084
    • 4,4'-(2,3-dimethylbutane-1,4-diyl)bis(2-methoxyphenol)
    • Phenol,4,4'-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxy-
    • Inchi: 1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3
    • Chiave InChI: ADFOLUXMYYCTRR-UHFFFAOYSA-N
    • Sorrisi: O(C)C1=C(C=CC(=C1)CC(C)C(C)CC1C=CC(=C(C=1)OC)O)O

Proprietà calcolate

  • Massa esatta: 330.18318
  • Massa monoisotopica: 330.18310931g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 7
  • Complessità: 328
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5
  • Superficie polare topologica: 58.9Ų

Proprietà sperimentali

  • PSA: 58.92

Phenol,4,4'-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxy- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
T28021-5 mg
meso-Dihydroguaiaretic acid
36469-60-0 98%
5mg
¥ 7,000 2023-07-10
TargetMol Chemicals
T28021-5mg
meso-Dihydroguaiaretic acid
36469-60-0 98%
5mg
¥ 7000 2023-09-15
TargetMol Chemicals
T28021-25mg
meso-Dihydroguaiaretic acid
36469-60-0
25mg
¥ 10600 2024-07-19
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD